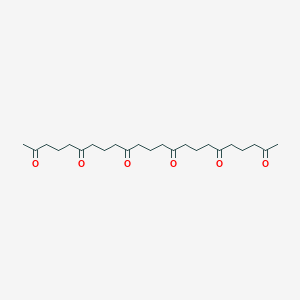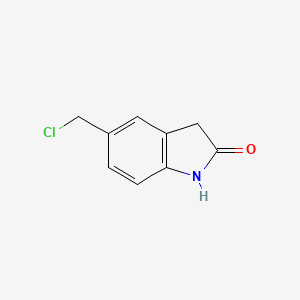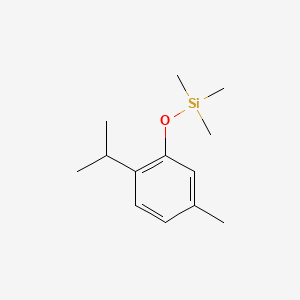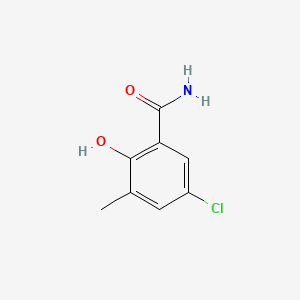![molecular formula C20H14N4O2 B13943067 11,12-dimethoxyquinoxalino[2,3-f][1,10]phenanthroline](/img/structure/B13943067.png)
11,12-dimethoxyquinoxalino[2,3-f][1,10]phenanthroline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11,12-Dimethoxyquinoxalino[2,3-f][1,10]phenanthroline is a complex organic compound that belongs to the family of heterocyclic compounds It features a unique structure combining quinoxaline and phenanthroline moieties, which are known for their significant biological and chemical properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 11,12-dimethoxyquinoxalino[2,3-f][1,10]phenanthroline typically involves multi-step organic reactions. One common method starts with the condensation of 1,10-phenanthroline-5,6-dione with appropriate amines or aldehydes under reflux conditions in acetic acid. This is followed by cyclization reactions to form the quinoxaline ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Catalysts like copper(I) or palladium may be used to facilitate the reactions .
化学反应分析
Types of Reactions: 11,12-Dimethoxyquinoxalino[2,3-f][1,10]phenanthroline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the methoxy groups or the nitrogen atoms in the heterocyclic rings
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution reactions
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce partially or fully reduced forms of the compound .
科学研究应用
11,12-Dimethoxyquinoxalino[2,3-f][1,10]phenanthroline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which can be used in catalysis and materials science
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases
Industry: Utilized in the development of optoelectronic materials and sensors due to its unique photophysical properties
作用机制
The mechanism of action of 11,12-dimethoxyquinoxalino[2,3-f][1,10]phenanthroline involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit specific enzymes by binding to their active sites, thereby blocking their activity .
相似化合物的比较
15-Arylisoquinolino[2,1′1,2]imidazo[4,5-f][1,10]phenanthrolines: These compounds share a similar phenanthroline core but differ in their substituents and additional ring structures
Rhenium(I) tricarbonyl complexes of 1,10-phenanthroline derivatives: These complexes exhibit similar coordination chemistry but with different metal centers and ligands.
Uniqueness: 11,12-Dimethoxyquinoxalino[2,3-f][1,10]phenanthroline is unique due to its specific combination of quinoxaline and phenanthroline rings, which confer distinct chemical and biological properties. Its methoxy groups also provide additional sites for chemical modification, enhancing its versatility in various applications .
属性
分子式 |
C20H14N4O2 |
|---|---|
分子量 |
342.3 g/mol |
IUPAC 名称 |
11,12-dimethoxyquinoxalino[2,3-f][1,10]phenanthroline |
InChI |
InChI=1S/C20H14N4O2/c1-25-15-9-13-14(10-16(15)26-2)24-20-12-6-4-8-22-18(12)17-11(19(20)23-13)5-3-7-21-17/h3-10H,1-2H3 |
InChI 键 |
FBUVBIRBVHXGCS-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![8-Chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione](/img/structure/B13943022.png)







